molecular formula C12H17N3O2 B1491584 (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1283020-09-6

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Cat. No.: B1491584
CAS No.: 1283020-09-6
M. Wt: 235.28 g/mol
InChI Key: YZDFIXJMOLJXOG-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone: is a complex organic compound that features both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-hydroxypyridine and piperidine derivatives.

    Step 1: The 6-hydroxypyridine undergoes a formylation reaction to introduce a formyl group at the 3-position.

    Step 2: The formylated pyridine is then reacted with a piperidine derivative that has an aminomethyl group at the 3-position. This step often involves a condensation reaction under acidic or basic conditions.

    Step 3: The final product, (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The aminomethyl group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of 6-oxo-pyridine derivatives.

    Reduction: Formation of (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with enzymes and receptors.

Medicine:

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Investigated for its potential use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • (3-(Aminomethyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
  • (3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
  • (3-(Aminomethyl)piperidin-1-yl)(6-fluoropyridin-3-yl)methanone

Comparison:

  • (3-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is unique due to the presence of the hydroxyl group on the pyridine ring, which can participate in hydrogen bonding and other interactions that may enhance its biological activity.
  • The methoxy, chloro, and fluoro derivatives may have different reactivity and biological properties due to the electronic and steric effects of the substituents.

Properties

IUPAC Name

5-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-6-9-2-1-5-15(8-9)12(17)10-3-4-11(16)14-7-10/h3-4,7,9H,1-2,5-6,8,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDFIXJMOLJXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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